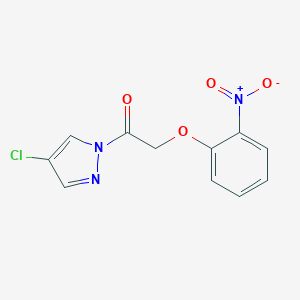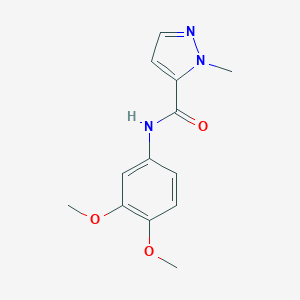![molecular formula C16H12N4OS B214285 2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B214285.png)
2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide, also known as PTA, is a small molecule that has been widely used in scientific research. PTA is a thiazole-based compound that has shown promising results in various biological assays.
Mecanismo De Acción
The mechanism of action of 2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide involves the inhibition of tubulin polymerization. Tubulin is a protein that plays a crucial role in cell division. 2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide binds to the colchicine binding site on tubulin, preventing the polymerization of tubulin into microtubules. This leads to the disruption of the cytoskeleton and the inhibition of cell division, ultimately resulting in cell death.
Biochemical and physiological effects:
2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide has been shown to have various biochemical and physiological effects. 2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide has been shown to induce G2/M cell cycle arrest, which is a phase of the cell cycle where DNA replication occurs. 2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide has also been shown to induce the production of reactive oxygen species (ROS), which are molecules that can cause oxidative damage to cells. 2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide has been shown to inhibit angiogenesis, which is the formation of new blood vessels, and to inhibit the migration and invasion of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide has several advantages for lab experiments. 2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide is a small molecule that is easy to synthesize and purify. 2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide has been extensively studied, and its mechanism of action is well understood. 2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide has been shown to be effective in various biological assays, making it a useful tool compound for investigating the mechanism of action of various cancer drugs. However, 2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide has some limitations for lab experiments. 2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide is not very soluble in water, which can make it difficult to work with in aqueous solutions. 2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide can also be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide in scientific research. 2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide has shown promising results in various cancer models, and further studies are needed to investigate its potential as a cancer therapeutic. 2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide has also been shown to have anti-inflammatory effects, and further studies are needed to investigate its potential as an anti-inflammatory drug. 2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide has been shown to inhibit the growth of antibiotic-resistant bacteria, and further studies are needed to investigate its potential as an antibiotic. Finally, 2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide has been shown to have neuroprotective effects, and further studies are needed to investigate its potential as a treatment for neurodegenerative diseases.
Métodos De Síntesis
2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide can be synthesized using a simple one-pot reaction. The reaction involves the condensation of 2-aminobenzamide, 4-pyridinecarboxaldehyde, and 2-aminothiazole in the presence of acetic acid and water. The product can be purified using column chromatography, yielding a white crystalline powder.
Aplicaciones Científicas De Investigación
2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide has been extensively used in scientific research, particularly in the field of cancer research. 2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. 2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. 2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide has been used as a tool compound to investigate the mechanism of action of various cancer drugs.
Propiedades
Nombre del producto |
2-[(4-pyridinylmethylene)amino]-N-(1,3-thiazol-2-yl)benzamide |
|---|---|
Fórmula molecular |
C16H12N4OS |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
2-(pyridin-4-ylmethylideneamino)-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C16H12N4OS/c21-15(20-16-18-9-10-22-16)13-3-1-2-4-14(13)19-11-12-5-7-17-8-6-12/h1-11H,(H,18,20,21) |
Clave InChI |
WPGODKHYIAVUST-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=CS2)N=CC3=CC=NC=C3 |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NC2=NC=CS2)N=CC3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-methyl-4-nitro-N-[1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B214205.png)

![2-Amino-4-(5-methyl-2-thienyl)-5-oxo-4,5-dihydroindeno[1,2-b]pyran-3-carbonitrile](/img/structure/B214209.png)
![6-amino-3-tert-butyl-4-thiophen-2-yl-2,4-dihydro-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B214210.png)
![N-{6-nitro-1,3-benzothiazol-2-yl}-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B214211.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methoxy-2-nitrophenyl)furan-2-carboxamide](/img/structure/B214213.png)
![N-(4-chloro-2-fluorophenyl)-3-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B214217.png)
![5-(4-Bromophenyl)-3-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B214220.png)
![2-[({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B214222.png)

![5-[(2-chlorophenoxy)methyl]-N-(2-thiazolyl)-2-furancarboxamide](/img/structure/B214224.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B214225.png)
